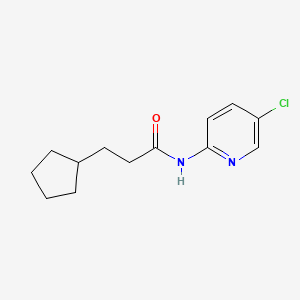
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide, also known as CPP, is a chemical compound that has been extensively researched for its potential use in scientific studies. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. In
作用機序
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the central nervous system. By blocking the NMDA receptor, N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide reduces the influx of calcium ions into the neurons, which is a major contributor to excitotoxicity.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that underlies learning and memory. It also reduces the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide is its high selectivity for the NMDA receptor, which allows for precise manipulation of the receptor activity. Additionally, N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide has a long half-life and can be easily administered to animals or cells. However, one of the limitations of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
The potential applications of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide in scientific research are vast, and there are several future directions that could be explored. One direction is the use of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where NMDA receptor-mediated excitotoxicity is thought to play a role. Another direction is the investigation of the role of the NMDA receptor in pain processing, where N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide could be used to selectively block the receptor activity. Additionally, the development of more selective and potent NMDA receptor antagonists could lead to the discovery of new therapeutic targets for various neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide is a potent and selective blocker of the NMDA receptor that has been extensively studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes. The future directions of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide research are vast, and its potential applications in the study of neurological and psychiatric disorders are promising.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclopentylmagnesium bromide, followed by the addition of isobutyl chloroformate. The resulting product is then treated with ammonia to yield N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide in high purity and yield.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in blocking the NMDA receptor-mediated excitotoxicity, which is a major contributor to neuronal damage in stroke, traumatic brain injury, and neurodegenerative diseases.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-7-12(15-9-11)16-13(17)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRUJMPILIQLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

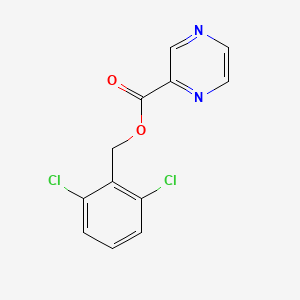
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
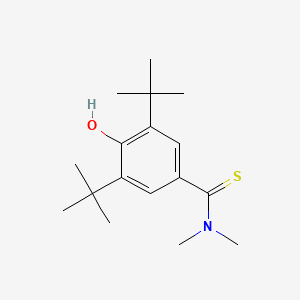

![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)
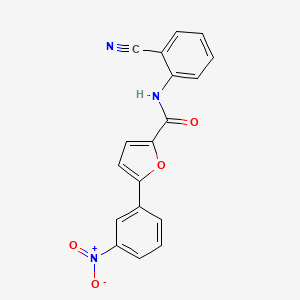

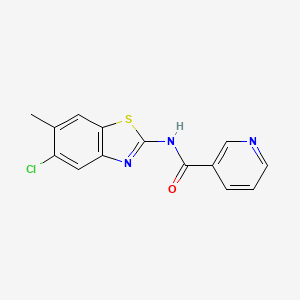
![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)
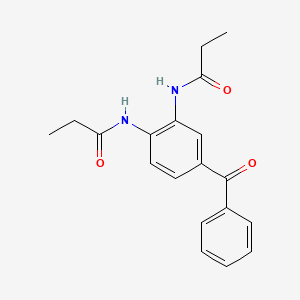
![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)
![N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5838284.png)

![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5838298.png)